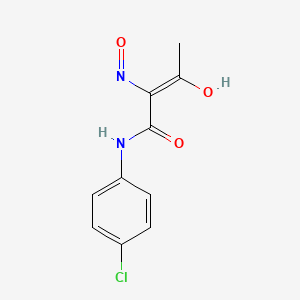![molecular formula C26H34N2O4 B11987726 (2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide](/img/structure/B11987726.png)
(2E)-3-(4-methoxyphenyl)-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}prop-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE is a synthetic organic compound that features both acrylate and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Acrylate Intermediate: This step involves the reaction of 4-methoxyphenol with acryloyl chloride in the presence of a base such as triethylamine to form the acrylate intermediate.
Hydrazide Formation: The acrylate intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.
Final Coupling: The hydrazide derivative is coupled with 4-(1,1,3,3-tetramethylbutyl)phenol under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions may target the acrylate or hydrazide groups.
Substitution: Substitution reactions can occur at the aromatic rings or the acrylate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polymers.
Materials Science: Incorporated into materials for enhanced properties such as thermal stability or mechanical strength.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Bioconjugation: Utilized in the conjugation of biomolecules for targeted delivery or imaging.
Industry
Coatings and Adhesives: Employed in the formulation of specialty coatings and adhesives due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In polymer chemistry, it may participate in polymerization reactions, forming cross-linked networks.
Comparación Con Compuestos Similares
Similar Compounds
N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE: Similar in structure but may have different substituents on the aromatic rings or different functional groups.
Acrylate Derivatives: Compounds with acrylate groups that participate in polymerization reactions.
Hydrazide Derivatives: Compounds with hydrazide groups used in various chemical and biological applications.
Uniqueness
The uniqueness of N’-(3-(4-MEO-PH)ACRYLOYL)-2-(4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY)ACETOHYDRAZIDE lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C26H34N2O4 |
|---|---|
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]prop-2-enehydrazide |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,3)18-26(4,5)20-10-14-22(15-11-20)32-17-24(30)28-27-23(29)16-9-19-7-12-21(31-6)13-8-19/h7-16H,17-18H2,1-6H3,(H,27,29)(H,28,30)/b16-9+ |
Clave InChI |
YLVIRAAWQRXUJY-CXUHLZMHSA-N |
SMILES isomérico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-YL[2-(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11987646.png)
![2-methoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11987653.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11987656.png)



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11987685.png)
![2-chloro-7-(4-methoxyphenyl)-6-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11987691.png)
![3-(biphenyl-4-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11987699.png)

![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987706.png)
![(5Z)-3-Isobutyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11987713.png)
![2-ethoxy-6-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11987718.png)

